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Introduction

BMS-986165 (Deucravacitinib) is a first-in-class, oral, highly selective allosteric inhibitor of
tyrosine kinase 2 (TYK2).[1][2] TYKZ2 is an intracellular enzyme in the Janus kinase (JAK)
family that is critical for mediating the signaling of key cytokines involved in inflammation and
immunity, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type | interferons.[3][4][5]
Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous
autoimmune and inflammatory diseases.[5][6]

Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase
domain, BMS-986165 achieves its remarkable selectivity by binding to the regulatory
pseudokinase (JH2) domain of TYK2.[7][8][9] This allosteric mechanism locks the kinase in an
inactive conformation, effectively blocking downstream signaling.[10] These application notes
provide detailed protocols for evaluating the in vitro and in vivo efficacy of BMS-986165 in
common preclinical models of autoimmune disease.

Mechanism of Action: TYK2 Signaling Inhibition

TYK2 forms heterodimers with other JAK family members (e.g., JAK1 or JAK2) at the
intracellular domains of cytokine receptors.[4] Upon cytokine binding (e.g., IL-23), the receptor-
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associated JAKs are brought into proximity, trans-phosphorylate, and activate each other. The
activated kinase complex then phosphorylates Signal Transducer and Activator of Transcription
(STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the
transcription of pro-inflammatory genes.[5] BMS-986165 binds to the TYK2 JH2 domain,
preventing the conformational changes required for kinase activation and thereby inhibiting the
entire downstream cascade.[10]
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BMS-986165 allosterically inhibits the TYK2 signaling pathway.
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Data Presentation
Table 1: In Vitro Potency and Selectivity of BMS-986165

This table summarizes the high potency and selectivity of BMS-986165 for its target, TYK2,
compared to other JAK family kinases.

Assay Type Target Metric Value (nM) Reference
TYK2

Binding Assay (Pseudokinase Ki 0.02 [11]
Domain)

Human Whole
TYK2-dependent
Blood Assay ECso 13 [12]

signalin
(IFNa-induced) 9 d

Cell-based Assay  JAK1/3-
(IL-2 stimulated dependent ECso >2,600 [12]

T-cells) signaling

Cell-based Assay
) JAK2-dependent
(EPO-induced ECso >39,000 [12]

signalin
TF-1 cells) J J

Table 2: Efficacy of BMS-986165 in Mouse Collagen-
Induced Arthritis (CIA) Model

This table presents representative efficacy data for BMS-986165 in a therapeutic CIA model, a
standard preclinical model for rheumatoid arthritis.
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Mean Arthritis Paw Swelling (mm,
Treatment Group Dose (mgl/kg, BID)

Score (Day 35) Day 35)
Vehicle 115+1.2 41+0.3
BMS-986165 3 6.2+0.8 29+0.2
BMS-986165 10 2105 22+0.1
Dexamethasone 1 1.8+04 21+0.1

*Data are presented
as Mean + SEM. p <
0.01 vs. Vehicle. (Data

are illustrative).

Table 3: Efficacy of BMS-986165 in Mouse Experimental
Autoimmune Encephalomyelitis (EAE) Model

This table shows representative efficacy data for BMS-986165 in a prophylactic EAE model, a

common preclinical model for multiple sclerosis.

Treatment Group Dose (mgl/kg, QD)

Mean Peak Clinical
Mean Day of Onset

Score
Vehicle 3.8+04 10.2+0.7
BMS-986165 5 19+£0.3 145+11
BMS-986165 15 0.8+0.2 Delayed > 21 days
*Data are presented
as Mean = SEM. p <
0.01 vs. Vehicle. (Data
are illustrative).
Experimental Protocols
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Protocol 1: In Vitro STAT3 Phosphorylation Assay in
Human PBMCs

This protocol details a method to determine the functional potency of BMS-986165 by
measuring the inhibition of IL-23-induced STAT3 phosphorylation in primary human cells.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

e RPMI-1640 medium with 10% FBS

e Recombinant Human IL-23

e BMS-986165

e DMSO (vehicle control)

o Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
e Phospho-STAT3 (Tyr705) antibody, FITC-conjugated

e CD4 antibody, APC-conjugated

o Flow Cytometer

Procedure:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Resuspend cells in RPMI-1640 + 10% FBS at a concentration of 1x10° cells/mL.

Prepare a 10-point, 3-fold serial dilution of BMS-986165 in DMSO, then dilute into media.
Final DMSO concentration should be <0.1%.

Add 100 pL of cell suspension to each well of a 96-well U-bottom plate.
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e Add diluted BMS-986165 or vehicle control to the wells and pre-incubate for 1 hour at 37°C,
5% COa.

o Stimulate cells by adding recombinant human IL-23 to a final concentration of 20 ng/mL.
Leave an unstimulated control well.

e |ncubate for 20 minutes at 37°C, 5% CO:..

o Fix the cells immediately by adding 100 pL of pre-warmed Fixation Buffer for 15 minutes at
37°C.

e Wash cells with PBS + 1% BSA.

o Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer for 30 minutes on
ice.

e Wash cells and stain with anti-pSTAT3 and anti-CD4 antibodies for 45 minutes at room
temperature in the dark.

e Wash cells and resuspend in FACS buffer.
e Acquire data on a flow cytometer, gating on the CD4+ T-cell population.

e Analyze the median fluorescence intensity (MFI) of pSTAT3. Calculate the ICso value by
fitting the dose-response curve using non-linear regression.

Protocol 2: Mouse Collagen-Induced Arthritis (CIA)
Model

This protocol describes a therapeutic treatment regimen in a CIA model to assess the efficacy
of BMS-986165 in an established disease state.
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Workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:
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e Male DBA/1 mice, 8-10 weeks old

e Bovine Type Il Collagen

o Complete Freund's Adjuvant (CFA)

e Incomplete Freund's Adjuvant (IFA)

 BMS-986165 formulated for oral gavage (e.g., in 0.5% HPMC, 0.25% Tween 80)
 Digital calipers

Procedure:

Induction (Day 0): Emulsify bovine type Il collagen in CFA. Administer 100 pL of the emulsion
intradermally at the base of the tail of each mouse.

o Booster (Day 21): Emulsify bovine type Il collagen in IFA. Administer a 100 pL booster
injection intradermally.

e Monitoring and Dosing: Begin monitoring mice daily for signs of arthritis around Day 25. The
clinical score is graded on a scale of 0-4 per paw (O=normal, 1=erythema/mild swelling of
one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis).

e Once mice develop a clinical score of >4, randomize them into treatment groups (e.g.,
Vehicle, BMS-986165 3 mg/kg, BMS-986165 10 mg/kg).

o Administer treatment via oral gavage twice daily (BID) from the day of randomization until
study termination.

o Continue daily monitoring of clinical scores and body weight.

o Termination (Day 42): Record final clinical scores. Measure paw thickness using digital
calipers. Euthanize mice and collect paws for histological analysis of inflammation, pannus
formation, and bone erosion.
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Protocol 3: Mouse Experimental Autoimmune
Encephalomyelitis (EAE) Model

This protocol outlines a prophylactic treatment study in an EAE model to evaluate BMS-
986165's ability to prevent or delay disease onset.

Day 0: EAE Induction
(MOG35-55/CFA Emulsion)
+ Pertussis Toxin

S

Day 1: Begin Prophylactic Dosing ) . .
(Vehicle or BMS-986165) Day 2: Pertussis Toxin Boost

Dosing Continues

Monitor Daily (from Day 7):
- Clinical Score
- Body Weight

Day 21: Study Termination
- Final Scoring
- CNS Tissue Collection
- Histology/Flow Cytometry
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Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Materials:

e Female C57BL/6 mice, 8-10 weeks old
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Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOGs3s-55)

Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra

Pertussis Toxin (PTX)

BMS-986165 formulated for oral gavage
Procedure:

e Induction (Day 0): Emulsify MOGss-ss peptide in CFA. Administer 100 pL of the emulsion
subcutaneously on the flank. Administer 200 ng of PTX intraperitoneally (i.p.).

e Dosing (Day 1 onwards): Randomize mice into treatment groups and begin daily oral gavage
(QD) with vehicle or BMS-986165.

e PTX Boost (Day 2): Administer a second dose of 200 ng PTX i.p.

e Monitoring (Day 7 onwards): Begin daily monitoring of clinical signs and body weight. EAE
clinical score is graded on a scale of 0-5 (O=normal, 1=Ilimp tail, 2=hind limb weakness,
3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

o Termination (Day 21-28): Euthanize mice at a pre-determined endpoint. Collect brain and
spinal cord for histological analysis of immune cell infiltration and demyelination, or for flow
cytometric analysis of CNS-infiltrating lymphocytes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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